2-(1,3-Dithiolan-2-ylidene)cyclohexanone 2-(1,3-Dithiolan-2-ylidene)cyclohexanone
Brand Name: Vulcanchem
CAS No.: 50590-74-4
VCID: VC18615475
InChI: InChI=1S/C9H12OS2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H2
SMILES:
Molecular Formula: C9H12OS2
Molecular Weight: 200.3 g/mol

2-(1,3-Dithiolan-2-ylidene)cyclohexanone

CAS No.: 50590-74-4

Cat. No.: VC18615475

Molecular Formula: C9H12OS2

Molecular Weight: 200.3 g/mol

* For research use only. Not for human or veterinary use.

2-(1,3-Dithiolan-2-ylidene)cyclohexanone - 50590-74-4

Specification

CAS No. 50590-74-4
Molecular Formula C9H12OS2
Molecular Weight 200.3 g/mol
IUPAC Name 2-(1,3-dithiolan-2-ylidene)cyclohexan-1-one
Standard InChI InChI=1S/C9H12OS2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H2
Standard InChI Key MISXBSXTXGFHJF-UHFFFAOYSA-N
Canonical SMILES C1CCC(=O)C(=C2SCCS2)C1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(1,3-Dithiolan-2-ylidene)cyclohexanone features a cyclohexanone ring (a six-membered carbon ring with a ketone group) conjugated to a 1,3-dithiolane moiety (a five-membered ring containing two sulfur atoms at positions 1 and 3). The ylidene group (C=S2\text{C}=\text{S}_2) introduces planarity and electron delocalization, influencing its reactivity and spectral properties .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H12OS2\text{C}_9\text{H}_{12}\text{OS}_2
Molecular Weight200.3 g/mol
Exact Mass200.032 g/mol
Topological Polar Surface Area84.7 Ų
LogP (Partition Coefficient)2.76
CAS Registry Number50590-74-4

The compound’s SMILES notation (C1CCC(=O)C(=C2SCCS2)C1\text{C1CCC(=O)C(=C2SCCS2)C1}) and InChIKey (MISXBSXTXGFHJF-UHFFFAOYSA-N) provide unambiguous identifiers for database searches .

Synthesis and Reaction Pathways

Conventional Synthesis Methods

The compound is typically synthesized via cyclocondensation reactions involving ketones and sulfur-containing reagents. One approach involves:

  • Reaction of cyclohexanone derivatives with carbon disulfide (CS2\text{CS}_2) under basic conditions to form intermediate dithiocarbamates.

  • Ring-closure with halogenated alkanes (e.g., 1,1,1-trichloroethane) to yield the 1,3-dithiolane ring .

For example, in a protocol adapted from EP0062118A1, diisopropyl malonate reacts with CS2\text{CS}_2 and 1,1,1-trichloroethane in dimethylsulfoxide (DMSO) with potassium hydroxide, yielding dithiolan-ylidene derivatives after extraction and crystallization .

Table 2: Representative Synthesis Conditions

ReactantSolventCatalystTemperatureYield
Cyclohexanone derivativeDMSOKOH75°C70%
Carbon disulfideChlorobenzeneHBF₄·Et₂O80°C85%

Side Reactions and Byproducts

Cyclization side reactions are common. For instance, 5-(4-nitrophenyl)-1,3,4-oxadiazoles may form if secondary halides (e.g., isopropyl iodide) are used, as observed in analogous syntheses .

Applications in Pharmaceutical Chemistry

Tuberculostatic Activity

2-(1,3-Dithiolan-2-ylidene)cyclohexanone derivatives exhibit antimycobacterial activity against Mycobacterium tuberculosis. In vitro studies demonstrate minimum inhibitory concentrations (MICs) as low as 6.2–12.5 μg/cm³ against drug-sensitive strains (H37Rv) and 25 μg/cm³ against resistant strains (210) . The mechanism likely involves disruption of mycobacterial cell wall synthesis via thiol-mediated interactions.

Structure-Activity Relationships (SAR)

  • Electron-withdrawing groups (e.g., nitro substituents) enhance activity by increasing electrophilicity at the dithiolane ring.

  • Alkyl chain length on sulfur atoms modulates lipid solubility and membrane permeability .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • Strong absorption bands at 1680–1700 cm⁻¹ (C=O\text{C}=O stretch).

  • Peaks at 1050–1150 cm⁻¹ (CS\text{C}-\text{S} vibrations) .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Cyclohexanone protons: δ 2.1–2.5 ppm (multiplet).

    • Dithiolane protons: δ 3.8–4.2 ppm (singlet) .

  • ¹³C NMR:

    • Carbonyl carbon: δ 205–210 ppm.

    • Thiocarbonyl carbon: δ 135–140 ppm .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent efforts focus on enantioselective synthesis using chiral catalysts to access optically active derivatives for targeted drug delivery .

Materials Science Applications

The compound’s conjugated system shows promise in organic electronics, particularly as a building block for charge-transport materials in organic light-emitting diodes (OLEDs) .

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